molecular formula C15H14ClN3O3 B2829051 3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide CAS No. 2034555-97-8

3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2829051
CAS No.: 2034555-97-8
M. Wt: 319.75
InChI Key: DQMSHKWLHJLPNP-UHFFFAOYSA-N
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Description

The compound “3-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is a common scaffold in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrrolidine ring attached to a pyridine ring via an oxygen atom . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. Pyrrolidine rings can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .

Scientific Research Applications

Unique Oxidation Reactions Catalyzed by Ruthenium Porphyrin

Ruthenium porphyrins can catalyze the oxidation of N-acyl cyclic amines with pyridine N-oxides, leading to N-acyl amino acids through oxidative C-N bond cleavage. This process demonstrates the utility of pyridine N-oxides in synthetic organic chemistry, particularly for the selective conversion of proline residues in peptides to glutamate, showcasing their potential in peptide modification and drug synthesis (Ito, Umezawa, & Higuchi, 2005).

Facile Ring Opening of Iron Complexes

The study on iron(III) and iron(II) complexes of meso-amino-octaethylporphyrin by dioxygen reveals the oxidative ring-opening capabilities of pyridine solutions, offering insights into metal-mediated oxidation mechanisms and the potential for designing novel catalytic processes involving pyridine N-oxides (Rath et al., 2004).

Synthesis and Structure of Pyridine Derivatives

Research into the synthesis and crystal structure of pyridine derivatives enhances our understanding of molecular packing and interactions, contributing to the field of crystal engineering and material science. Such studies can aid in the design of new materials with specific electronic or optical properties (Ramasubramanian et al., 2007).

Novel Oxidation Strategies and Catalyst Development

The development of novel oxidation strategies using pyridine N-oxides, as demonstrated in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls, underlines the role of pyridine derivatives in catalysis and organic synthesis. This research paves the way for the synthesis of complex organic molecules and heterocycles, crucial for pharmaceutical development (Dubovtsev et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrrolidine derivatives are known to have a wide range of biological activities .

Future Directions

Future research could involve further exploration of the biological activity of this compound, optimization of its synthesis, and investigation of its mechanism of action .

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c16-13-8-17-5-3-14(13)22-12-4-7-18(10-12)15(20)11-2-1-6-19(21)9-11/h1-3,5-6,8-9,12H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMSHKWLHJLPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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